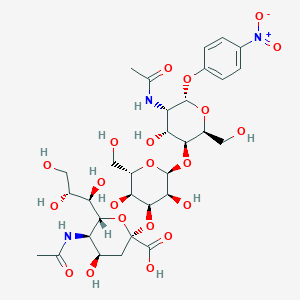
3-Bromo-4-(pyrrolidin-1-yl)benzoic acid
Vue d'ensemble
Description
“3-Bromo-4-(pyrrolidin-1-yl)benzoic acid” is a chemical compound with the molecular formula C11H12BrNO2 . It belongs to the class of benzoic acid derivatives and is a white crystalline powder. The compound has a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “3-Bromo-4-(pyrrolidin-1-yl)benzoic acid” includes a pyrrolidine ring, a bromine atom, and a carboxylic acid group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
“3-Bromo-4-(pyrrolidin-1-yl)benzoic acid” is a white crystalline powder. It has a molecular weight of 270.13 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the retrieved information.Applications De Recherche Scientifique
Hydrogen-bonded Co-crystal Structure
The co-crystallization of benzoic acid derivatives with other compounds like l-proline has been studied for its application in creating non-centrosymmetric crystals for chiral space groups. This process highlights the potential of "3-Bromo-4-(pyrrolidin-1-yl)benzoic acid" in facilitating the growth of specialized crystal structures through hydrogen bonding networks, which are crucial in the field of material science and crystal engineering (Chesna et al., 2017).
Coordination Polymers and Photophysical Properties
The synthesis and structural characterization of coordination polymers assembled from aromatic carboxylic acids, including derivatives of benzoic acid, have been explored for their unique crystal structures and photophysical properties. These studies are significant for understanding the material's luminescence efficiencies and excited state lifetimes, contributing to the development of advanced optical materials and sensors (Sivakumar et al., 2011).
Antimicrobial Activity
Compounds synthesized from "3-Bromo-4-(pyrrolidin-1-yl)benzoic acid" have been evaluated for their antimicrobial activity against various pathogens. The study of these derivatives reveals their potential as a novel class of antibacterial and antitubercular agents, highlighting the compound's significance in the development of new therapeutic agents (Joshi et al., 2008).
Luminescence, Magnetism, and Structural Analysis
Research into the structural, luminescent, and magnetic properties of lanthanide coordination complexes derived from "3-Bromo-4-(pyrrolidin-1-yl)benzoic acid" and similar compounds has provided insights into their application in materials science. These complexes exhibit unique properties that make them suitable for use in magnetic and optical devices (Hou et al., 2013).
Propriétés
IUPAC Name |
3-bromo-4-pyrrolidin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-9-7-8(11(14)15)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVTXKFQNGDTPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660944 | |
| Record name | 3-Bromo-4-(pyrrolidin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(pyrrolidin-1-yl)benzoic acid | |
CAS RN |
1131615-12-7 | |
| Record name | Benzoic acid, 3-bromo-4-(1-pyrrolidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131615-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-(pyrrolidin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B1498193.png)






![octahydropyrido[1,2-a][1,4]diazepin-5(2H)-one](/img/structure/B1498205.png)
![tert-butyl 1-bromo-6,7-dihydrothieno[3,4-c]pyridine-5(4H)-carboxylate](/img/structure/B1498208.png)

![N,N'-Bis[3-(tert-butoxycarbonylamino)propyl]glycinamide](/img/structure/B1498214.png)
